p32-Inhibitor M36
Übersicht
Beschreibung
p32 Inhibitor M36: is a small molecule inhibitor specifically designed to target the mitochondrial protein p32, which is overexpressed in various cancer types, including glioma and colon cancer . This compound has shown significant potential in inhibiting the growth of cancer cells by binding directly to p32 and disrupting its association with other molecules .
Wissenschaftliche Forschungsanwendungen
p32 Inhibitor M36 has a wide range of scientific research applications, particularly in the fields of cancer biology and therapeutic development. Some of the key applications include:
Cancer Research: p32 Inhibitor M36 has been shown to inhibit the growth of glioma and colon cancer cells by targeting the p32 protein, which is overexpressed in these cancers
Metabolic Studies: The compound’s ability to disrupt p32 function and alter cellular metabolism makes it useful for studying metabolic pathways in cancer cells.
Drug Development: p32 Inhibitor M36 serves as a lead compound for the development of new drugs targeting p32. .
Wirkmechanismus
Target of Action
The primary target of the p32 Inhibitor M36 is the mitochondrial protein p32 . This protein is a validated therapeutic target of cancer and is overexpressed in various types of cancers including glioma . It plays a functional role in maintaining oxidative phosphorylation (OxPhos) .
Mode of Action
The p32 Inhibitor M36 binds directly to p32 and inhibits its association with LyP-1 . This interaction results in the inhibition of the growth of p32 overexpressing cells .
Biochemical Pathways
The inhibition of p32 by M36 affects the metabolic pathways in the cells. The loss of p32 switches metabolism from mitochondrial OxPhos to aerobic glycolysis . This shift in metabolism is a characteristic feature of cancer cells, known as the Warburg effect.
Result of Action
M36 effectively inhibits the growth of p32 overexpressing glioma cells . It also sensitizes these cells to glucose depletion . This suggests that M36 could potentially limit tumor growth and enhance the effectiveness of other treatments that induce metabolic stress in cancer cells.
Action Environment
The environment in which M36 acts can influence its efficacy and stability. For instance, M36 is much more potent under low glucose conditions This suggests that the metabolic state of the tumor microenvironment could influence the effectiveness of M36
Biochemische Analyse
Biochemical Properties
M36 has been shown to interact directly with p32, a mitochondrial protein . This interaction inhibits the association of p32 with LyP-1, a tumor-homing peptide . The inhibition of p32 by M36 has been observed to be selective for cells overexpressing p32 .
Cellular Effects
The cellular effects of M36 are significant, particularly in the context of cancer cells. M36 has been shown to effectively inhibit the growth of p32 overexpressing glioma cells . Additionally, it has been observed to sensitize these cells to glucose depletion . In colon cancer cells, M36 has been shown to decrease the viability rate, clonogenic capacity, and proliferation rate in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of M36 involves direct binding to p32, inhibiting its association with LyP-1 . This results in the inhibition of p32’s function, which includes maintaining oxidative phosphorylation (OxPhos) . The inhibition of p32 by M36 has been observed to be selective for cells overexpressing p32 .
Temporal Effects in Laboratory Settings
While specific temporal effects of M36 in laboratory settings are not extensively documented, it has been observed that M36 effectively inhibits the growth of p32 overexpressing glioma cells and sensitizes these cells to glucose depletion .
Dosage Effects in Animal Models
Specific dosage effects of M36 in animal models are not extensively documented. In Drosophila models, genetic knockdown and pharmacological treatment using M36 restored dopaminergic neuron numbers and improved mitochondrial morphology .
Metabolic Pathways
The metabolic pathways involving M36 are not extensively documented. P32, the target of M36, plays a functional role in maintaining OxPhos . Inhibition of p32 by M36 could potentially impact this metabolic pathway.
Transport and Distribution
The transport and distribution of M36 within cells and tissues are not extensively documented. It is known that M36 can bind directly to p32, which is predominantly localized to the mitochondria .
Subcellular Localization
The subcellular localization of M36 is not extensively documented. Its target, p32, is predominantly localized to the mitochondria . Therefore, it can be inferred that M36 may also localize to the mitochondria due to its direct binding to p32 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p32 Inhibitor M36 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of amide bonds and the incorporation of specific functional groups to enhance its binding affinity to p32 .
Industrial Production Methods: Industrial production of p32 Inhibitor M36 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced organic synthesis techniques, purification methods such as chromatography, and stringent quality control measures to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: p32 Inhibitor M36 primarily undergoes binding interactions with the p32 protein rather than traditional chemical reactions like oxidation or reduction. The compound’s efficacy is based on its ability to form stable complexes with p32, thereby inhibiting its function .
Common Reagents and Conditions: The synthesis of p32 Inhibitor M36 involves reagents such as amines, carboxylic acids, and coupling agents that facilitate the formation of amide bonds. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed: The major product formed from the synthesis of p32 Inhibitor M36 is the inhibitor itself, which is characterized by its high binding affinity to the p32 protein. The compound is purified to remove any by-products or impurities that may have formed during the synthesis .
Vergleich Mit ähnlichen Verbindungen
Monoclonal Antibodies: Monoclonal antibodies targeting p32 have been developed, but they do not specifically target mitochondrial-localized p32 and have limited ability to cross the blood-brain barrier.
LyP-1 Tumor-Homing Peptide: This peptide binds to p32 but lacks the specificity and potency of small molecule inhibitors like M36.
Uniqueness of p32 Inhibitor M36: p32 Inhibitor M36 is unique in its ability to specifically target mitochondrial-localized p32 and inhibit its function with high affinity. Unlike monoclonal antibodies and peptides, M36 can effectively penetrate the blood-brain barrier and inhibit p32 in glioma cells . This makes it a highly valuable compound for cancer research and therapeutic development.
Biologische Aktivität
The p32 protein, also known as C1QBP, is a multifunctional mitochondrial protein that has been implicated in various cancer types, particularly colon cancer and glioma. Its overexpression is associated with enhanced malignancy traits, including increased cell proliferation, migration, and chemoresistance. The small molecule inhibitor M36 has emerged as a promising therapeutic agent targeting p32, showing significant potential in reducing the viability and proliferation of cancer cells. This article explores the biological activity of M36, supported by data tables, case studies, and detailed research findings.
M36 specifically inhibits the p32 protein's functions by disrupting its interactions with various ligands and downstream signaling pathways. The inhibition leads to:
- Decreased Viability : M36 significantly reduces the viability of colon cancer cell lines such as RKO, HCT116, SW480, and SW620 in a dose-dependent manner.
- Cytostatic Effects : The inhibitor exhibits cytostatic rather than cytotoxic effects, meaning it halts cell division without inducing cell death.
- Mitochondrial Dysfunction : Treatment with M36 affects mitochondrial integrity and dynamics, indicating that p32 plays a critical role in maintaining mitochondrial homeostasis.
Cell Line Studies
A comprehensive study evaluated the effects of M36 on several colon cancer cell lines:
Cell Line | IC50 (μM) | Effect on Viability | Clonogenic Capacity |
---|---|---|---|
RKO | 55.86 | Significant decrease | Decreased |
HCT116 | Not specified | Significant decrease | Decreased |
SW480 | Not specified | Significant decrease | Decreased |
SW620 | Not specified | Significant decrease | Decreased |
112CoN (non-malignant) | Not applicable | No significant change | Not applicable |
The most pronounced effects were observed in RKO cells, which have the highest expression levels of p32/C1QBP among the tested lines .
Pathway Inhibition
M36's inhibitory effects extend to critical pro-malignant signaling pathways:
- Akt-mTOR Pathway : M36 treatment results in decreased activation of this pathway, which is vital for cell growth and survival.
- MAPK Pathway : Similar reductions in activation were noted here, further supporting the drug's role in inhibiting malignancy traits.
Mitochondrial Dynamics
The impact of M36 on mitochondrial function was assessed by measuring the expression levels of key proteins involved in mitochondrial dynamics:
- DRP1 (Dynamin-related protein 1) : Involved in mitochondrial fission; decreased levels were observed post-treatment with M36.
- OPA1 and Mitofusin-2 : Proteins implicated in mitochondrial fusion; their expression levels were also affected by M36 treatment.
This suggests that M36 disrupts normal mitochondrial dynamics, contributing to its anti-cancer effects .
Case Studies
- Colon Cancer Study : A study demonstrated that treatment with M36 led to a significant reduction in clonogenic capacity across multiple colon cancer cell lines. The results indicated that not only the number but also the size of colonies formed was affected, highlighting the drug's strong anti-proliferative effect .
- Glioma Study : Initial research on glioma cells showed that M36 effectively inhibited growth and sensitized cells to glucose depletion. This was attributed to its ability to bind directly to p32 and disrupt its function .
Eigenschaften
IUPAC Name |
1-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[3-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]propyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O2/c32-22(30-18-6-1-4-16(14-18)20-24-10-11-25-20)28-8-3-9-29-23(33)31-19-7-2-5-17(15-19)21-26-12-13-27-21/h1-2,4-7,14-15H,3,8-13H2,(H,24,25)(H,26,27)(H2,28,30,32)(H2,29,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFOXYBNULCICF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NCCCNC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.